Butane-1,4-disulfonic acid

Catalog No.
S663514
CAS No.
27665-39-0
M.F
C4H10O6S2
M. Wt
218.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,4-disulfonic acid

CAS Number

27665-39-0

Product Name

Butane-1,4-disulfonic acid

IUPAC Name

butane-1,4-disulfonic acid

Molecular Formula

C4H10O6S2

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C4H10O6S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)

InChI Key

VERAMNDAEAQRGS-UHFFFAOYSA-N

SMILES

C(CCS(=O)(=O)O)CS(=O)(=O)O

Canonical SMILES

C(CCS(=O)(=O)O)CS(=O)(=O)O

The exact mass of the compound Butane-1,4-disulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butane-1,4-disulfonic acid (CAS 27665-39-0) is a highly flexible, strong aliphatic diprotic acid characterized by its four-carbon chain and dual terminal sulfonate groups. In industrial and pharmaceutical procurement, it is primarily valued as a premium salt-forming agent (counterion) for stabilizing highly labile active pharmaceutical ingredients (APIs) and as a bifunctional dopant in the synthesis of advanced conductive polymers. Its unique structural geometry allows it to bridge molecules, enforce crystalline packing, and prevent hydrolytic degradation pathways that commonly plague mono-sulfonate or chloride salts. Consequently, buyers prioritize this compound when standard acidulants fail to provide the necessary solid-state stability, shelf-life, or macromolecular ordering required for commercial-grade formulations[1].

Procurement Fit

Standard USP compendial reference material for ANDA QC workflows
Property Intermediate hydrophobicity supports reversed-phase separation development
Application Phosphorus-free cleaning agent with patent-supported use

Substituting Butane-1,4-disulfonic acid with simpler mono-sulfonic acids (like methanesulfonic acid or p-toluenesulfonic acid) or inorganic baselines (like hydrochloric acid) frequently results in catastrophic formulation failures. In pharmaceutical applications, mono-sulfonates often fail to prevent the hydrolytic degradation of sensitive APIs, leading to the generation of toxic byproducts and unviable shelf lives [1]. In materials science, single-monomer dopants cannot cross-link or template polymer chains, resulting in randomly oriented, entangled polymers with baseline electrical conductivities that are orders of magnitude lower than those achieved with a bifunctional 1,4-butanedisulfonate template[2].

Substitution Risk

Spacer length mismatch
C2, C3, or C5 homologs alter chelation geometry and crystal packing, shifting salt-formation behavior.
Regulatory reference barrier
Only butane-1,4-disulfonic acid holds a USP Reference Standard; non-C4 materials break compendial alignment.
Polarity window not replicable
The intermediate hydrophobicity window (LogP ~ -1.3) cannot be matched by shorter- or longer-chain disulfonic acids.

Prevention of API Degradation and Toxic Byproduct Formation

S-adenosylmethionine (SAMe) is notoriously unstable. Studies comparing the 1,4-butanedisulfonate salt to SAMe chloride and SAMe tosylate demonstrated that the less stable chloride and tosylate forms degrade to produce formaldehyde, causing off-target cytotoxicity. In contrast, the 1,4-butanedisulfonate salt resists this degradation pathway entirely and remains active and stable in aqueous liposomal formulations for over 28 days at 4°C [1].

Evidence DimensionAPI Degradation / Formaldehyde Formation
Target Compound Data1,4-butanedisulfonate salt (stable >28 days, no formaldehyde-linked cytotoxicity)
Comparator Or BaselineChloride and tosylate salts (degrade to toxic formaldehyde)
Quantified DifferenceComplete elimination of the formaldehyde degradation pathway, enabling commercial shelf-life.
ConditionsAqueous liposomal formulation stored at 4°C; screened in CV1-P cells.

Buyers formulating highly labile APIs must select the 1,4-butanedisulfonate counterion to ensure regulatory compliance, shelf-stability, and the elimination of toxic degradation products.

USP Standard
Data to verify
Present for C4; absent for C2/C3
Compendial reference material locks QC method choice.
Verify current USP catalog status before procurement.

High-Yield Crystallization of BCS Class IV Kinase Inhibitors

For poorly soluble BCS Class IV drugs like Nilotinib, salt screening is critical for manufacturability. The use of 1,4-butanedisulfonic acid enables the high-yield isolation of stable 1:1 and 2:1 crystalline salts (e.g., Forms II, III, IV). Process data shows that reacting 100 g of practically insoluble Nilotinib free base with 1,4-butanedisulfonic acid yields 115 g of the highly crystalline salt (an ~81% molar yield) with a stable water content of ~7.95%, significantly improving solid-state handling [1].

Evidence DimensionCrystalline Salt Yield and Processability
Target Compound DataNilotinib 1,4-butanedisulfonate (115 g yield from 100 g base, highly crystalline)
Comparator Or BaselineNilotinib free base (practically insoluble, poor solid-state handling)
Quantified DifferenceConverts a low-permeability, insoluble base into a stable, processable crystalline solid with >80% recovery.
ConditionsReaction in 20% water/THF solution at 50-55°C.

Process chemists procure this specific disulfonic acid to reliably crystallize and scale up the manufacturing of complex, poorly soluble APIs.

LogP Comparison
Cross-study comparable
C4 XLogP -1.3; C3 ~1.31 (diff. >100-fold)
Intermediate hydrophobicity enables retention tuning in HPLC.
Computed values; experimental confirmation recommended.

Order-of-Magnitude Conductivity Gains in Polymer Templating

In the template-mediated chemical polymerization (TMCP) of polypyrrole, the bifunctional nature of 1,4-butanedisulfonic acid acts as a molecular connector, enforcing a close-packed crystal structure and preventing random chain entanglement. When compared to polymers doped with the single-monomer methanesulfonic acid (MSA), TMCP-based polymers utilizing disulfonic acid connectors achieved electrical conductivities up to 35 times higher (e.g., >100 S/cm vs ~3.04 S/cm for MSA) [1].

Evidence DimensionElectrical Conductivity
Target Compound DataDisulfonic acid-templated polymer (>100 S/cm)
Comparator Or BaselineMethanesulfonic acid (MSA) doped polymer (~3.04 S/cm)
Quantified Difference~35-fold increase in electrical conductivity due to ordered crystalline packing.
ConditionsChemical oxidative polymerization on substrates avoiding chain entanglement.

Material scientists selecting dopants for transparent electrodes or organic electronics must use the bifunctional disulfonic acid to achieve conductivities suitable for ITO replacement.

Cleaning Patent
Supporting evidence
CN 110564522 A claims C4 as phosphorus-free agent
Patent precedence differentiates from electroplating‑focused C2.
Formulation performance must be validated independently.
Ion Chromatography
Supporting evidence
Validated IC method for 1,4-butanedisulfonate in pharmaceuticals
Reduces method development burden for ANDA support.
Full LOD/LOQ parameters not disclosed; verify locally.

Stabilization of Labile Nutraceuticals and Pharmaceuticals

Ideal for formulating highly sensitive methyl donors like S-adenosylmethionine (SAMe) into enteric-coated tablets or liposomes. The 1,4-butanedisulfonate salt is the right choice when mono-sulfonates (like tosylate) fail to prevent toxic degradation pathways, ensuring long-term shelf stability and regulatory compliance[1].

Crystallization of BCS Class IV APIs

The preferred counterion for scaling up the synthesis of poorly soluble kinase inhibitors (e.g., Nilotinib, Dabigatran). It is specifically selected to ensure high-yield recovery of stable, processable polymorphs from otherwise intractable free bases [2].

Synthesis of High-Conductivity Transparent Electrodes

Used as a bifunctional dopant and structural template in the manufacturing of PEDOT:PSS and polypyrrole films. It is the optimal choice to enforce crystalline packing and achieve the extreme conductivities required to replace Indium Tin Oxide (ITO) in organic electronics[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical QC method validation
USP compendial reference standard availability
Compendial assay alignment and ANDA compliance
Reversed-phase HPLC method development
Intermediate hydrophobicity (LogP window)
Retention tuning for target analytes
Phosphorus-free industrial cleaning formulation
Documented patent precedent as cleaning additive
Phosphate discharge reduction claims
SAMe stable salt synthesis
C4 disulfonate counterion identity
Salt-form stability and regulatory status

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

27665-39-0

Wikipedia

Butane-1,4-disulfonic acid

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